molecular formula C18H14ClN5OS B2599835 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide CAS No. 1358802-30-8

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide

Cat. No. B2599835
M. Wt: 383.85
InChI Key: QJOGAFCSVPNZNK-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Quinoxalines in Medicinal Chemistry

Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles with a wide array of applications in medicinal chemistry. These compounds exhibit a variety of biological activities, making them valuable in the development of new therapeutic agents. For instance, quinoxalines have been explored for their antimicrobial, antitumoral, and antiviral properties due to their ability to interact with biological targets through multiple mechanisms (Pereira et al., 2015). The structural modification of quinoxaline allows for the creation of molecules with specific desired activities, such as inhibition of certain enzymes or interaction with DNA.

Antiplasmodial and Antimicrobial Applications

Quinoxaline derivatives, including those with triazole moieties, have been studied for their potent antiplasmodial activity, offering potential in the development of new antimalarial drugs. These compounds, through molecular hybridization, demonstrate significant biological activities, suggesting their use in combating malaria and other diseases caused by parasites (Graciano et al., 2021). Additionally, triazole-containing quinoxalines have shown antibacterial effectiveness against resistant strains like Staphylococcus aureus, indicating their importance in addressing antibiotic resistance (Li & Zhang, 2021).

Chemical Synthesis and Drug Development

The synthesis and functionalization of quinoxaline derivatives, including the process of integrating triazole rings, are crucial for creating compounds with targeted medicinal properties. These synthetic methodologies enable the discovery of new drugs with broad-spectrum activity against various bacterial and viral infections, highlighting the role of quinoxalines in the ongoing search for more effective antimicrobial agents (Silva et al., 2003).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c19-13-6-2-1-5-12(13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-8-4-3-7-14(15)22-18/h1-8,11H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOGAFCSVPNZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide

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